molecular formula C28H33N3O3 B10945893 10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B10945893
M. Wt: 459.6 g/mol
InChI Key: SSTWFNSKANAZCT-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridine in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic or pyrazole compounds.

Scientific Research Applications

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Tetramethyl-substituted acridinediones: Compounds with similar core structures but different substituents.

    Pyrazole-containing compounds: Molecules with pyrazole rings that exhibit similar reactivity.

Uniqueness

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-9-(1-methylpyrazol-4-yl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C28H33N3O3/c1-27(2)11-20-25(22(32)13-27)24(17-15-29-30(5)16-17)26-21(12-28(3,4)14-23(26)33)31(20)18-7-9-19(34-6)10-8-18/h7-10,15-16,24H,11-14H2,1-6H3

InChI Key

SSTWFNSKANAZCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CN(N=C5)C)C(=O)C1)C

Origin of Product

United States

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